Cas no 2490404-55-0 (3-(2-Aminoethyl)-1H-indole-6-carboxylic acid;hydrochloride)
3-(2-Aminoethyl)-1H-indole-6-carboxylic acid;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Aminoethyl)-1H-indole-6-carboxylic acid;hydrochloride
- EN300-7471889
- 3-(2-aminoethyl)-1H-indole-6-carboxylic acid hydrochloride
- 2490404-55-0
-
- Inchi: 1S/C11H12N2O2.ClH/c12-4-3-8-6-13-10-5-7(11(14)15)1-2-9(8)10;/h1-2,5-6,13H,3-4,12H2,(H,14,15);1H
- InChI Key: WNYOEBREGUMBRB-UHFFFAOYSA-N
- SMILES: Cl.OC(C1C=CC2=C(C=1)NC=C2CCN)=O
Computed Properties
- Exact Mass: 240.0665554g/mol
- Monoisotopic Mass: 240.0665554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 245
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79.1Ų
3-(2-Aminoethyl)-1H-indole-6-carboxylic acid;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7471889-0.05g |
3-(2-aminoethyl)-1H-indole-6-carboxylic acid hydrochloride |
2490404-55-0 | 95.0% | 0.05g |
$238.0 | 2025-03-10 | |
| Enamine | EN300-7471889-0.1g |
3-(2-aminoethyl)-1H-indole-6-carboxylic acid hydrochloride |
2490404-55-0 | 95.0% | 0.1g |
$355.0 | 2025-03-10 | |
| Enamine | EN300-7471889-0.25g |
3-(2-aminoethyl)-1H-indole-6-carboxylic acid hydrochloride |
2490404-55-0 | 95.0% | 0.25g |
$509.0 | 2025-03-10 | |
| Enamine | EN300-7471889-0.5g |
3-(2-aminoethyl)-1H-indole-6-carboxylic acid hydrochloride |
2490404-55-0 | 95.0% | 0.5g |
$803.0 | 2025-03-10 | |
| Enamine | EN300-7471889-1.0g |
3-(2-aminoethyl)-1H-indole-6-carboxylic acid hydrochloride |
2490404-55-0 | 95.0% | 1.0g |
$1029.0 | 2025-03-10 | |
| Enamine | EN300-7471889-2.5g |
3-(2-aminoethyl)-1H-indole-6-carboxylic acid hydrochloride |
2490404-55-0 | 95.0% | 2.5g |
$2014.0 | 2025-03-10 | |
| Enamine | EN300-7471889-5.0g |
3-(2-aminoethyl)-1H-indole-6-carboxylic acid hydrochloride |
2490404-55-0 | 95.0% | 5.0g |
$2981.0 | 2025-03-10 | |
| Enamine | EN300-7471889-10.0g |
3-(2-aminoethyl)-1H-indole-6-carboxylic acid hydrochloride |
2490404-55-0 | 95.0% | 10.0g |
$4421.0 | 2025-03-10 | |
| 1PlusChem | 1P0286PF-50mg |
3-(2-aminoethyl)-1H-indole-6-carboxylic acid hydrochloride |
2490404-55-0 | 95% | 50mg |
$346.00 | 2024-05-21 | |
| 1PlusChem | 1P0286PF-100mg |
3-(2-aminoethyl)-1H-indole-6-carboxylic acid hydrochloride |
2490404-55-0 | 95% | 100mg |
$501.00 | 2024-05-21 |
3-(2-Aminoethyl)-1H-indole-6-carboxylic acid;hydrochloride Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 3-(2-Aminoethyl)-1H-indole-6-carboxylic acid;hydrochloride
Research Brief on 3-(2-Aminoethyl)-1H-indole-6-carboxylic acid;hydrochloride (CAS: 2490404-55-0): Recent Advances and Applications
3-(2-Aminoethyl)-1H-indole-6-carboxylic acid;hydrochloride (CAS: 2490404-55-0) is a chemically modified indole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its aminoethyl and carboxylic acid functional groups, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic effects. Recent studies have explored its role in the development of novel pharmaceuticals, particularly in the areas of neurology and oncology.
One of the key areas of research involving this compound is its application in the synthesis of serotonin receptor modulators. The indole scaffold is a common structural motif in many bioactive molecules, and the presence of the aminoethyl group in 3-(2-Aminoethyl)-1H-indole-6-carboxylic acid;hydrochloride makes it a promising candidate for the development of ligands targeting serotonin receptors. Recent studies have demonstrated its efficacy in preliminary binding assays, showing moderate affinity for 5-HT1A and 5-HT2A receptors, which are implicated in various neurological disorders, including depression and anxiety.
In addition to its neurological applications, this compound has also been investigated for its potential use in cancer therapy. Researchers have utilized it as a precursor in the synthesis of indole-based small molecules that exhibit inhibitory activity against specific kinases involved in tumor growth and metastasis. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives from 3-(2-Aminoethyl)-1H-indole-6-carboxylic acid;hydrochloride, which demonstrated promising activity against PI3K/AKT/mTOR signaling pathways in vitro.
The methodological approaches in recent studies often involve multi-step organic synthesis, starting with the functionalization of the indole core. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to characterize the compound and its derivatives. Computational modeling, including molecular docking studies, has also been used to predict the binding interactions of these molecules with their biological targets, providing valuable insights for further optimization.
Despite the promising results, challenges remain in the development of 3-(2-Aminoethyl)-1H-indole-6-carboxylic acid;hydrochloride-based therapeutics. Issues such as bioavailability, metabolic stability, and selectivity need to be addressed in future research. However, the compound's structural versatility and the growing body of evidence supporting its biological activity make it a compelling subject for ongoing investigation. As research progresses, it is anticipated that this molecule will play an increasingly important role in the discovery of new drugs for treating complex diseases.
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